molecular formula C4H4FN3 B12986401 4-Fluoropyridazin-3-amine

4-Fluoropyridazin-3-amine

Cat. No.: B12986401
M. Wt: 113.09 g/mol
InChI Key: RQUSCSJHJUQJPE-UHFFFAOYSA-N
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Description

4-Fluoropyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are known for their diverse pharmacological activities and are often used as core structures in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropyridazin-3-amine typically involves the fluorination of pyridazine derivatives. One common method is the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF). Another approach involves the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using efficient fluorinating reagents and catalysts. The choice of reagents and conditions is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoropyridazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like potassium fluoride (KF) and sodium methoxide (NaOCH₃) are employed.

Major Products Formed: The major products formed from these reactions include various substituted pyridazines, amine derivatives, and N-oxides .

Scientific Research Applications

4-Fluoropyridazin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a core structure in the development of new pharmaceuticals, particularly in the treatment of cardiovascular diseases and neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoropyridazin-3-amine involves its interaction with specific molecular targets and pathways. For instance, derivatives of pyridazine, including this compound, have been shown to inhibit calcium ion influx, which is essential for platelet aggregation. This inhibition can lead to antiplatelet and anticoagulant effects .

Comparison with Similar Compounds

    Pyridazine: The parent compound with two adjacent nitrogen atoms in a six-membered ring.

    Pyridazinone: A derivative with a keto group at the 3-position.

    Fluoropyridines: Compounds with fluorine atoms on the pyridine ring.

Uniqueness: 4-Fluoropyridazin-3-amine is unique due to the presence of both a fluorine atom and an amine group on the pyridazine ring. This combination enhances its chemical reactivity and biological activity, making it a valuable compound in various research fields .

Properties

Molecular Formula

C4H4FN3

Molecular Weight

113.09 g/mol

IUPAC Name

4-fluoropyridazin-3-amine

InChI

InChI=1S/C4H4FN3/c5-3-1-2-7-8-4(3)6/h1-2H,(H2,6,8)

InChI Key

RQUSCSJHJUQJPE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC(=C1F)N

Origin of Product

United States

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